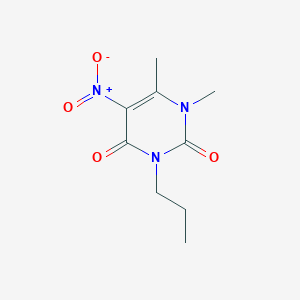
1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione typically involves the nitration of a pyrimidine precursor followed by alkylation. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the selective nitration and subsequent alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while ensuring safety and efficiency.
化学反应分析
Types of Reactions
1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins, affecting their function.
相似化合物的比较
Similar Compounds
1,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Lacks the propyl group.
1,6-Dimethyl-3-propylpyrimidine-2,4(1H,3H)-dione: Lacks the nitro group.
5-Nitro-3-propylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl groups.
Uniqueness
1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
480994-50-1 |
|---|---|
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC 名称 |
1,6-dimethyl-5-nitro-3-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O4/c1-4-5-11-8(13)7(12(15)16)6(2)10(3)9(11)14/h4-5H2,1-3H3 |
InChI 键 |
QLVYFOWDBYKONF-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C(=C(N(C1=O)C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


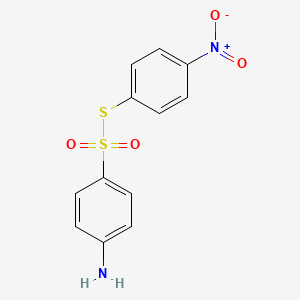
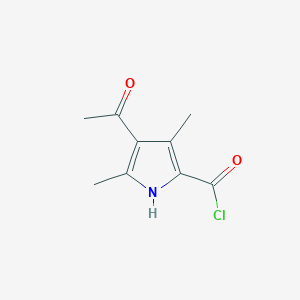
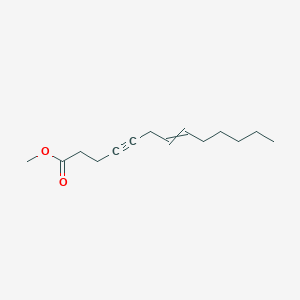
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
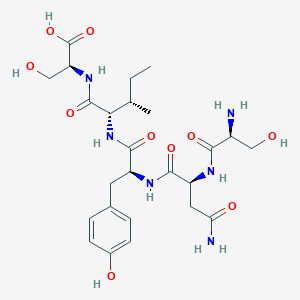

![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
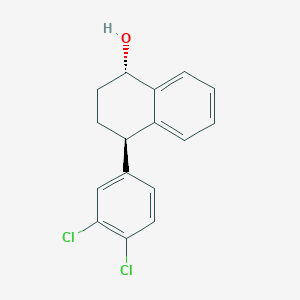
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
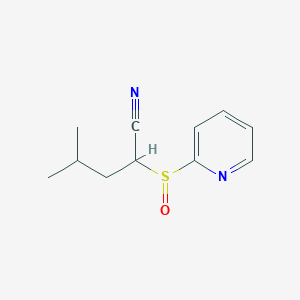
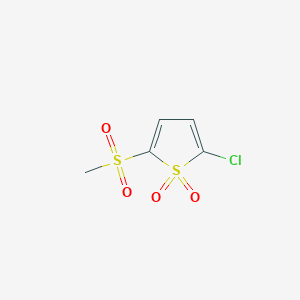
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
